molecular formula C9H14N2O4S B067807 3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide CAS No. 189814-01-5

3-(2-Amino-1-hydroxyethyl)-4-methoxybenzene-1-sulfonamide

Cat. No. B067807
Key on ui cas rn: 189814-01-5
M. Wt: 246.29 g/mol
InChI Key: DFRHZLORIBBQMD-UHFFFAOYSA-N
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Patent
US06214882B1

Procedure details

11 g (0.040 mol) of (−)-α-azidomethyl-2-methoxy-5-sulphamoylbenzenemethanol, 500 ml of ethanol and 2.2 g of 10% palladium on charcoal are introduced into a 1-liter reactor. The reactor is closed and purged with nitrogen, and the mixture is stirred under 400 kPa of hydrogen at room temperature for 3 hours. The reaction mixture is then filtered through Whatman paper, the recovered catalyst is suspended in 200 ml of methanol and the mixture is heated to boiling for 30 minutes. It is then filtered through Whatman paper, the filtrates are combined and concentrated and the residue is dried in a desiccator under vacuum over phosphorus pentoxide. 9.4 g of (−)-α-aminomethyl-2-methoxy-5-sulphamoylbenzenemethanol are obtained.
Name
(−)-α-azidomethyl-2-methoxy-5-sulphamoylbenzenemethanol
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]([C:7]1[CH:12]=[C:11]([S:13](=[O:16])(=[O:15])[NH2:14])[CH:10]=[CH:9][C:8]=1[O:17][CH3:18])[OH:6])=[N+]=[N-]>[Pd].C(O)C>[NH2:1][CH2:4][CH:5]([C:7]1[CH:12]=[C:11]([S:13](=[O:15])(=[O:16])[NH2:14])[CH:10]=[CH:9][C:8]=1[O:17][CH3:18])[OH:6]

Inputs

Step One
Name
(−)-α-azidomethyl-2-methoxy-5-sulphamoylbenzenemethanol
Quantity
11 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(O)C1=C(C=CC(=C1)S(N)(=O)=O)OC
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred under 400 kPa of hydrogen at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor is closed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through Whatman paper
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
WAIT
Type
WAIT
Details
to boiling for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
It is then filtered through Whatman paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the residue is dried in a desiccator under vacuum over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC(O)C1=C(C=CC(=C1)S(N)(=O)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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